1-(3-Chloro-4-fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
Description
This urea derivative features a 3-chloro-4-fluorophenyl group linked via a urea bridge to an ethylamino chain terminating in a pyrimidin-4-ylamino-pyridin-2-yl scaffold. Its molecular formula is inferred as C₂₁H₁₈ClFN₈O (molecular weight ~464.9 g/mol), though explicit data on physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-13-9-12(4-5-14(13)20)26-18(28)23-8-7-22-16-10-17(25-11-24-16)27-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H2,23,26,28)(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGGOOXHJJXDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound that has garnered attention due to its potential pharmacological properties. This compound features a urea linkage and multiple aromatic and heterocyclic substituents, making it a candidate for various therapeutic applications, particularly in cancer and viral infections.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 401.83 g/mol. Its structural complexity includes a urea moiety and pyridine and pyrimidine rings, which are often associated with biological activity.
The biological activity of this compound may be linked to its ability to inhibit specific kinases, enzymes that play critical roles in cell signaling pathways. Such inhibition can be therapeutic for conditions like cancer, where aberrant kinase activity is common.
Biological Activity Summary
Research indicates that compounds similar to this urea derivative exhibit significant biological activities, particularly as inhibitors of specific enzymes or receptors involved in disease processes. Key findings include:
- Antiproliferative Activity : The presence of pyrimidine and pyridazine rings suggests potential cytotoxic effects against cancer cells, with studies indicating that derivatives show significant antiproliferative properties.
- Kinase Inhibition : Similar compounds have been identified as inhibitors of phosphatidylinositol 4-kinase IIIβ, relevant in antiviral therapies.
- Antimicrobial Properties : Compounds with structural similarities have demonstrated antibacterial and antifungal activities, suggesting a broader spectrum of biological effects.
Research Findings
A table summarizing the biological activities of related compounds is presented below:
| Compound Name | Key Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Urea linkage, aromatic rings | Moderate enzyme inhibition | Lacks pyridine moiety |
| Compound B | Similar urea structure | High affinity for kinase targets | Different halogen substitutions |
| Compound C | Contains pyridazine core | Antiviral properties | Different side chain substitutions |
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- Cytotoxicity Assays : In vitro tests have shown that derivatives exhibit IC50 values in the low micromolar range against cancer cell lines, indicating strong antiproliferative effects.
- Kinase Inhibition Studies : Specific assays targeting kinases have demonstrated that these compounds can effectively reduce kinase activity by over 50% at nanomolar concentrations.
- Antimicrobial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like S. aureus and E. coli.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following compounds share partial structural homology with the target molecule:
Compound A : 1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
- Structure : Replaces the urea group with a pyridin-2-one ring and introduces a hydroxyethyl chain.
- Key features: The 4-chloro-3-fluorophenyl group (vs. 3-chloro-4-fluorophenyl in the target) alters steric and electronic interactions. A hydroxyethyl group increases hydrophilicity but may reduce membrane permeability compared to the ethylurea linker . Molecular weight: 440.4 g/mol (C₂₁H₃₀BrNO₄).
Compound B : 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Structure : Replaces pyrimidine with pyridazine and substitutes pyridin-2-yl with 4-methylpyridin-2-yl.
- Key features :
Notes:
- The target’s urea linker and pyrimidine-pyridine core likely favor kinase inhibition (e.g., binding to ATP pockets), whereas Compound A’s pyridinone and hydroxyethyl groups may shift activity toward oxidoreductases .
- Compound B’s pyridazine core could enhance selectivity for enzymes requiring planar hydrogen-bond acceptors (e.g., certain dehydrogenases) .
Research Findings and Hypothetical Target Affinity
- The chloro-fluorophenyl group may confer resistance to CYP450-mediated metabolism.
- Compound B :
- The pyridazine moiety is associated with improved solubility in aqueous media compared to pyrimidine, which may enhance bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea?
- Methodological Answer : The compound can be synthesized via carbamate coupling or urea-forming reactions. For example:
- Carbamate activation : Dissolve phenyl carbamate derivatives (e.g., 4-chloro-3-trifluoromethylphenyl carbamate) with a base like DABCO in acetonitrile, then add the amine-containing precursor (e.g., 4-aminophenol) and heat under reflux (65°C for 1 hour). Purify via filtration and hexane washing .
- Urea coupling : Use substituted phenyl isocyanates or carbamoyl chlorides with amine-functionalized intermediates under inert conditions. Optimize yields by adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C) .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- IR spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), pyrimidine/pyridine ring protons (δ 8.0–9.0 ppm), and ethylurea linker protons (δ 3.0–4.0 ppm). Compare with analogs in , where substituent-specific shifts (e.g., Cl, F) are critical for assignment .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with urea cleavage .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) or buffer systems (PBS with 0.1% Tween-80). For analogs in , methyl/fluoro substituents enhanced solubility via reduced crystallinity .
- Stability : Conduct pH-dependent stability studies (pH 1–10) using HPLC. Protect from light/moisture via lyophilization or storage in amber vials .
Advanced Research Questions
Q. How to design experiments evaluating its antiproliferative or enzyme-inhibitory activity?
- Methodological Answer :
- Cell-based assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO).
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays. Reference , where urea derivatives showed activity via pyridinyl/pyrimidinyl interactions with kinase ATP pockets .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (≥95% by HPLC).
- Dose-response validation : Repeat experiments with independent replicates (n ≥ 3) and statistical analysis (e.g., ANOVA). highlights randomized block designs with split-split plots for robust data .
Q. What computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on urea’s hydrogen-bonding with key residues.
- QSAR modeling : Derive descriptors (logP, polar surface area) from analogs in . Validate with leave-one-out cross-validation .
Q. How to assess environmental fate and ecotoxicological risks?
- Methodological Answer :
- Environmental persistence : Measure hydrolysis half-lives (pH 7–9) and photodegradation under UV light. Use LC-MS to track degradation products.
- Ecotoxicology : Follow ’s framework: acute toxicity assays (e.g., Daphnia magna LC50) and chronic effects on soil microbiota .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
